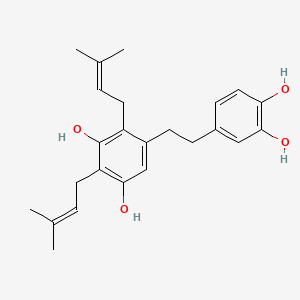

Gancaonin S

Descripción

Contextual Significance in Natural Product Chemistry

Natural product chemistry is a field dedicated to isolating, characterizing, and studying compounds from natural sources, which have historically been a foundational source for new medicines. kdpublications.in In this context, Gancaonin S represents a compound of significant interest. It belongs to a specific class of flavonoids known as prenylated flavonoids. mdpi.com The addition of a prenyl group—a lipophilic (fat-soluble) molecular fragment—to the basic flavonoid structure often enhances the compound's biological properties. mdpi.com

The scientific pursuit of novel therapeutic agents frequently turns to natural products due to their vast structural diversity and inherent biological activity. kdpublications.innih.gov Flavonoids, in general, are recognized for a wide array of potential health benefits, including antioxidant, anti-inflammatory, antimicrobial, and anti-cancer effects. mdpi.comnih.govontosight.ai The unique structure of this compound, featuring specific placements of hydroxyl (-OH) groups and prenyl chains, suggests it may possess distinct biological activities, making it a valuable target for discovery and research. ontosight.ai The investigation into such compounds is crucial for identifying new lead compounds that can be developed into more effective and safer treatments for various diseases. kdpublications.innih.gov

Overview of the Gancaonin Chemical Family within Flavonoids

Flavonoids are a large class of plant secondary metabolites characterized by a core structure of two benzene (B151609) rings linked through a three-carbon pyran ring (a C6-C3-C6 skeleton). mdpi.com They are abundant in medicinal plants and contribute to their therapeutic properties. mdpi.comsmujo.idresearchgate.net The Gancaonin family is a notable subgroup of flavonoids, many of which are distinguished by the presence of one or more prenyl groups attached to their flavonoid core. mdpi.comnih.gov

This family of compounds is predominantly isolated from plants of the Glycyrrhiza (licorice) genus, a staple in traditional medicine. nih.govmdpi.comnih.govmedchemexpress.com The Gancaonins exhibit a range of biological activities, highlighting the chemical diversity and therapeutic potential within the family. For instance, Gancaonin G has demonstrated antibacterial activity against strains like Streptococcus mutans and MRSA. nih.govmedchemexpress.com Gancaonin I is also noted for its antibacterial properties. mdpi.comnih.gov Meanwhile, Gancaonin N has been studied for its anti-inflammatory effects, showing an ability to inhibit key inflammatory mediators in laboratory models. nih.gov Other members, such as Gancaonin Q, have shown cytotoxic activity against various cancer cell lines in research studies. nih.gov The collective properties of the Gancaonin family underscore its importance as a source of bioactive molecules.

Rationale for Comprehensive Investigation of this compound

The primary motivation for a thorough investigation of this compound stems from its unique chemical structure and the established biological activities of its close chemical relatives. As a prenylated flavonoid, this compound is part of a class of molecules known to have enhanced interaction with biological membranes and a broad spectrum of pharmacological effects. mdpi.com

The specific arrangement of its functional groups, including hydroxyls and prenyl chains, provides a scientific basis for exploring its potential antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties. ontosight.aiontosight.ai The documented activities of other Gancaonins, such as the antibacterial effects of Gancaonin G and the anti-inflammatory potential of Gancaonin N, create a strong rationale for investigating whether this compound possesses similar or even superior activities. nih.govmedchemexpress.com Research into this compound is driven by the ongoing search for novel natural compounds that could serve as templates for the development of new therapeutic agents to address a range of health conditions. nih.gov

Research Data on the Gancaonin Family

The following table summarizes key information for several members of the Gancaonin family as documented in scientific literature.

| Compound Name | Molecular Formula | Natural Source | Key Reported Research Findings |

| Gancaonin A-V | Varies | Glycyrrhiza (Licorice) Species google.com | A large family of compounds isolated from licorice. google.com |

| Gancaonin C | C25H26O6 | Glycyrrhiza Species ontosight.ai | A flavonoid with a benzopyran-4-one skeleton, investigated for antioxidant and anti-inflammatory potential. ontosight.ai |

| Gancaonin G | C21H20O5 | Glycyrrhiza uralensis medchemexpress.com | A prenylated isoflavanone (B1217009) with noted antibacterial activity against Streptococcus mutans and MRSA strains. medchemexpress.com |

| Gancaonin I | C21H22O5 | Glycyrrhiza uralensis nih.gov | A member of the 1-benzofurans class with reported antibacterial activity. nih.gov |

| Gancaonin L | C20H18O6 | Glycyrrhiza Species cymitquimica.com | A flavonoid of interest in natural products and pharmacology. cymitquimica.com |

| Gancaonin N | C21H20O5 | Glycyrrhiza uralensis nih.gov | A prenylated isoflavone (B191592) that has been shown to attenuate inflammatory responses in in vitro models. nih.gov |

| Gancaonin P | C26H22O7 | Glycyrrhiza Species ontosight.ai | A flavonoid with multiple hydroxyl groups, studied for potential antioxidant and anti-inflammatory properties. ontosight.ai |

| Gancaonin Q | C25H26O5 | Glycyrrhiza uralensis, Dorstenia Species nih.gov | A prenylated flavonoid showing cytotoxic effects against multiple cancer cell lines and potential anti-angiogenic properties. nih.gov |

Structure

3D Structure

Propiedades

Número CAS |

134958-54-6 |

|---|---|

Fórmula molecular |

C24H30O4 |

Peso molecular |

382.5 g/mol |

Nombre IUPAC |

5-[2-(3,4-dihydroxyphenyl)ethyl]-2,4-bis(3-methylbut-2-enyl)benzene-1,3-diol |

InChI |

InChI=1S/C24H30O4/c1-15(2)5-10-19-18(9-7-17-8-12-21(25)23(27)13-17)14-22(26)20(24(19)28)11-6-16(3)4/h5-6,8,12-14,25-28H,7,9-11H2,1-4H3 |

Clave InChI |

VLJOWGMLRJTNDQ-UHFFFAOYSA-N |

SMILES canónico |

CC(=CCC1=C(C(=C(C=C1CCC2=CC(=C(C=C2)O)O)O)CC=C(C)C)O)C |

Origen del producto |

United States |

Natural Occurrence and Advanced Isolation Methodologies for Gancaonin S

Identification of Botanical Sources for Gancaonin S

This compound is naturally present in the roots and rhizomes of Glycyrrhiza uralensis, commonly known as Chinese licorice. knapsackfamily.comnih.gov This plant species belongs to the Leguminosae (Fabaceae) family and has a long history of use in traditional medicine, particularly in China. nih.govresearchgate.net Glycyrrhiza uralensis is a rich source of various flavonoids and triterpenoids, with over 100 phenolic compounds identified from this plant. researchgate.netscispace.com The presence of this compound, alongside other related flavonoids like Gancaonin G, I, N, and R, has been confirmed in Glycyrrhiza uralensis. knapsackfamily.comnih.govmedchemexpress.comnih.gov

The chemical profile of Glycyrrhiza species can vary, with different species containing distinct flavonoids. researchgate.net For instance, while this compound has been reported in Glycyrrhiza glabra, Glycyrrhiza uralensis is a well-established and primary source for a diverse array of Gancaonin compounds. knapsackfamily.com

Table 1: Botanical Source of this compound

| Compound | Botanical Source | Plant Part |

| This compound | Glycyrrhiza uralensis, Glycyrrhiza glabra | Roots and Rhizomes |

State-of-the-Art Phytochemical Extraction Techniques

The initial step in isolating this compound involves extracting the total flavonoids from the dried and powdered roots of Glycyrrhiza uralensis. Modern extraction techniques are employed to enhance efficiency and yield while minimizing the use of harsh organic solvents.

One common method is ultrasonic-assisted extraction (UAE) . nih.govrsc.org This technique utilizes high-frequency sound waves to disrupt the plant cell walls, facilitating the release of phytochemicals into the solvent. A study on the extraction of total flavonoids from G. uralensis employed ultrasonic techniques with 70% ethanol. nih.gov Another advanced approach combines ionic liquids with ultrasound-based extraction (IL-UAE), which has shown high efficiency in extracting flavonoid glycosides and other compounds from licorice. rsc.org

Other established methods include reflux extraction and soxhlet extraction . For instance, a study used reflux with ethyl acetate (B1210297) followed by methanol (B129727) to extract flavonoids from G. uralensis powder. nih.gov The choice of solvent is crucial, with ethanol, methanol, and their aqueous solutions being commonly used due to their effectiveness in dissolving flavonoids. nih.govnih.govrsc.org

Following the initial extraction, a crude extract is obtained, which contains a complex mixture of compounds. This extract is then typically subjected to further processing, such as liquid-liquid extraction and adsorption chromatography using macroporous or polyamide resins, to enrich the flavonoid fraction before fine purification. nih.gov

Table 2: Comparison of Extraction Techniques for Flavonoids from Glycyrrhiza uralensis

| Extraction Technique | Solvent(s) | Key Advantages |

| Ultrasonic-Assisted Extraction (UAE) | 70% Ethanol | Reduced extraction time, increased efficiency. nih.govrsc.org |

| Ionic Liquid-Ultrasound Based Extraction (IL-UAE) | Ionic Liquids (e.g., [C4MIM]Ac) | High extraction efficiency, environmentally friendly. rsc.org |

| Reflux Extraction | Ethyl Acetate, Methanol | Established and effective method. nih.gov |

Advanced Chromatographic Separation and Purification Strategies

The separation and purification of this compound from the enriched flavonoid fraction is a meticulous process that relies on advanced chromatographic techniques. Preparative chromatography is the cornerstone of this stage, aiming to isolate the target compound at a high level of purity. gilson.comrotachrom.com

The successful isolation of this compound hinges on the optimization of preparative high-performance liquid chromatography (Prep-HPLC) protocols. evotec.com This optimization is a multi-faceted process that involves a careful balance of several key parameters to achieve the desired purity, yield, and throughput. rotachrom.com

Key Optimization Parameters:

Stationary Phase: The choice of the stationary phase, or the adsorbent material packed in the column, is critical. For flavonoids, reversed-phase columns (e.g., C18) are commonly used. interchim.com The selectivity of the stationary phase for this compound relative to other co-extracted compounds is a primary consideration. researchgate.net

Mobile Phase Composition: The mobile phase, a solvent or mixture of solvents that carries the sample through the column, is adjusted to control the retention and separation of compounds. In reversed-phase chromatography, a gradient elution is often employed. libretexts.orglibretexts.org This involves gradually changing the composition of the mobile phase (e.g., increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol in water) to effectively separate compounds with different polarities. libretexts.org The pH of the mobile phase can also be adjusted to influence the retention of ionizable compounds. libretexts.org

Flow Rate and Column Dimensions: The flow rate of the mobile phase and the dimensions (length and diameter) of the preparative column impact the resolution and the time required for separation. rotachrom.comnih.gov Slower flow rates and longer columns generally lead to better separation but increase the run time. nih.gov

Loading Capacity: In preparative chromatography, maximizing the amount of crude sample that can be loaded onto the column without compromising separation is a key objective to improve throughput. rotachrom.com

The optimization process often begins with analytical scale HPLC to develop a suitable separation method, which is then scaled up to a preparative level. rotachrom.cominterchim.com Techniques like mass-directed purification, where a mass spectrometer is used as a detector to specifically collect the fraction containing the compound of interest based on its mass-to-charge ratio, can significantly enhance the efficiency of isolating specific compounds like this compound. evotec.com

Elucidation of the Biosynthetic Pathway of Gancaonin S

Identification of Precursor Molecules and Enzymatic Intermediates

The construction of Gancaonin S requires precursor molecules from two primary metabolic routes: the phenylpropanoid pathway and the isoprenoid pathway.

The phenylpropanoid pathway provides the carbon skeleton for the bibenzyl core. This pathway begins with the aromatic amino acid L-phenylalanine. A series of enzymatic steps convert L-phenylalanine into p-coumaroyl-CoA, a key branch-point intermediate. Stilbene (B7821643) synthase (STS) then catalyzes a condensation reaction between one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA (derived from acetyl-CoA) to form a stilbene scaffold like resveratrol. This stilbene is subsequently reduced to its corresponding dihydrostilbenoid or bibenzyl core.

The isoprenoid pathway (either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in plastids) is responsible for synthesizing the prenyl groups. wur.nl Both pathways produce the five-carbon building blocks isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wur.nl DMAPP serves as the direct donor for the two prenyl groups attached to the this compound backbone.

| Precursor/Intermediate | Biosynthetic Origin/Pathway | Role in this compound Formation |

| L-Phenylalanine | Shikimate Pathway | Ultimate precursor for one of the aromatic rings and the two-carbon bridge of the bibenzyl core. |

| Malonyl-CoA | Fatty Acid Metabolism | Provides three acetate (B1210297) units for the formation of the second aromatic ring. mdpi.com |

| Dimethylallyl Pyrophosphate (DMAPP) | MVA or MEP Pathway | The activated isoprenoid donor for both prenyl side chains. wur.nl |

| p-Coumaroyl-CoA | Phenylpropanoid Pathway | Key intermediate that condenses with malonyl-CoA to initiate stilbene synthesis. frontiersin.org |

| Stilbene Intermediate (e.g., Resveratrol) | Stilbene Synthesis | The initial C6-C2-C6 scaffold formed by stilbene synthase. |

| Bibenzyl Core | Stilbene Reduction | The reduced dihydrostilbenoid backbone that undergoes subsequent modification. |

| Hydroxylated Bibenzyl Intermediates | P450-mediated Oxidation | The bibenzyl core after the addition of hydroxyl groups, creating sites for prenylation. |

| Mono-prenylated Bibenzyl | Prenylation | An intermediate formed after the attachment of the first prenyl group. |

Characterization of Key Biosynthetic Enzymes and Their Catalytic Roles

The synthesis of this compound is catalyzed by a consortium of enzymes from several distinct families, each performing a specific transformation.

Phenylalanine Ammonia-Lyase (PAL): Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid. mdpi.com

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid. frontiersin.org

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by attaching a Coenzyme A molecule, forming p-coumaroyl-CoA. frontiersin.org

Stilbene Synthase (STS): A type III polyketide synthase that catalyzes the key cyclization and condensation of p-coumaroyl-CoA with three malonyl-CoA units to form the stilbene backbone. mdpi.com

Stilbene Reductase (or similar reductase): An enzyme presumed to be involved in the reduction of the double bond in the stilbene bridge to form the bibenzyl structure.

Cytochrome P450 Monooxygenases (P450s): This large family of enzymes is responsible for the regioselective hydroxylation of the bibenzyl aromatic rings, creating the specific substitution pattern seen in this compound.

Prenyltransferases (PTs): These enzymes catalyze the crucial attachment of the two DMAPP-derived prenyl groups to the hydroxylated bibenzyl core.

| Enzyme Family | Specific Enzyme (Proposed) | Catalytic Role in this compound Biosynthesis |

| Lyase | Phenylalanine Ammonia-Lyase (PAL) | Deamination of L-phenylalanine to form cinnamic acid. |

| Cytochrome P450 | Cinnamate-4-Hydroxylase (C4H) | Hydroxylation of cinnamic acid. |

| Ligase | 4-Coumarate:CoA Ligase (4CL) | Activation of p-coumaric acid to p-coumaroyl-CoA. |

| Polyketide Synthase | Stilbene Synthase (STS) | Formation of the C6-C2-C6 stilbene skeleton. |

| Oxidoreductase | Stilbene Reductase | Reduction of the stilbene to a bibenzyl core. |

| Cytochrome P450 | Aromatic Hydroxylases | Addition of -OH groups to specific positions on the bibenzyl rings. |

| Prenyltransferase | Aromatic Prenyltransferases (PTs) | Attachment of two prenyl groups from DMAPP to the bibenzyl core. nih.gov |

Prenylation is a critical modification that enhances the structural diversity and biological activity of natural products. researchgate.net The formation of this compound requires two distinct C-prenylation events catalyzed by aromatic prenyltransferases (PTs). These enzymes are typically membrane-bound and facilitate the electrophilic addition of the five-carbon prenyl moiety from DMAPP onto the electron-rich bibenzyl nucleus. wur.nl

Research on plants from the Leguminosae family, such as Glycyrrhiza (licorice), has identified several PTs involved in flavonoid and isoflavonoid (B1168493) biosynthesis. nih.govresearchgate.net These enzymes often exhibit strict regio- and substrate-specificity. For this compound, it is hypothesized that one or more specific PTs recognize the hydroxylated bibenzyl core. The biosynthesis would likely involve two sequential enzymatic steps: a PT catalyzes the first prenylation to form a mono-prenylated intermediate, which then serves as the substrate for a second prenylation event, possibly catalyzed by the same or a different PT, to yield the final di-prenylated structure of this compound. Studies on PTs from related pathways show that these enzymes contain conserved aspartate-rich motifs essential for binding the pyrophosphate moiety of the DMAPP substrate, facilitating the formation of a prenyl carbocation for the subsequent attack on the aromatic ring. wur.nl

Genetic Basis and Regulation of this compound Biosynthesis

The biosynthesis of phenylpropanoids, including stilbenoids, is under tight genetic control, often regulated at the transcriptional level in response to developmental programs and environmental stimuli such as pathogen attack or UV radiation. The expression of the structural genes encoding the biosynthetic enzymes (e.g., PAL, C4H, 4CL, STS, P450s, and PTs) is coordinated by a network of transcription factors (TFs).

Key among these regulators are members of the R2R3-MYB family of TFs. mdpi.com In many plants, specific MYB TFs have been shown to directly bind to the promoter regions of stilbene synthase (STS) and other pathway genes, thereby activating their transcription. nih.gov The activity of these MYB TFs can be modulated by interacting with other regulatory proteins, such as basic helix-loop-helix (bHLH) and WD40-repeat (WDR) proteins, forming a regulatory complex known as the MBW complex in flavonoid biosynthesis. mdpi.comfrontiersin.org It is plausible that a similar, or distinct, combination of TFs regulates the this compound pathway in Glycyrrhiza species. The genes for a specific biosynthetic pathway in plants are sometimes, though not always, located together on a chromosome in a biosynthetic gene cluster (BGC), which facilitates their co-regulation.

In Silico Approaches to Pathway Prediction and Validation

In the absence of complete experimental elucidation, in silico or computational methods provide powerful tools for predicting and validating the biosynthetic pathway of this compound. researchgate.net

Homology-Based Genome Mining: By searching the genome or transcriptome data of the source organism (e.g., Glycyrrhiza uralensis) for sequences with high similarity (homology) to known biosynthetic enzymes like stilbene synthases, P450s, and prenyltransferases from other species, candidate genes for the this compound pathway can be identified. mdpi.com

Co-expression Analysis: This bioinformatic technique identifies genes that show similar expression patterns across different tissues, developmental stages, or experimental conditions. Genes involved in the same biosynthetic pathway are often co-expressed. By using a known pathway gene (e.g., STS) as a "bait," other candidate genes that are highly correlated with its expression can be discovered.

Molecular Docking: Once candidate enzymes are identified, molecular docking simulations can be used to predict whether the proposed intermediate molecules (e.g., the bibenzyl core) can fit into the active site of a candidate enzyme (e.g., a PT or P450) in a catalytically favorable orientation. This provides computational validation for a proposed enzymatic step. researchgate.net

Retrobiosynthetic Analysis: Advanced algorithms can work backward from the final chemical structure of this compound to predict a plausible series of enzymatic reactions and intermediates that could lead to its formation from common primary metabolites. researchgate.net This approach helps to generate testable hypotheses about the pathway.

These computational strategies are instrumental in guiding targeted experimental work, such as enzyme characterization and gene function analysis, to fully unravel the biosynthetic machinery behind this compound.

Chemical Synthesis Strategies for Gancaonin S and Analogues

Total Synthesis Approaches to the Gancaonin S Core Structure

The total synthesis of the this compound core, a substituted isoflavone (B191592), involves the strategic assembly of its chromone (B188151) and phenyl rings. Various methodologies have been developed to achieve this, ranging from multi-step sequences to more efficient one-pot reactions.

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. acs.org For prenylated isoflavones like this compound, a common retrosynthetic strategy involves disconnecting the isoflavone core and the prenyl group.

A primary disconnection is often made at the C3-phenyl bond of the isoflavone skeleton, suggesting a convergent approach where the chromone and phenyl moieties are synthesized separately and then coupled. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this transformation, typically involving a 3-iodochromone and a suitably substituted phenylboronic acid. acs.orgacs.orgresearchgate.net Further disconnection of the chromone ring often leads to simpler phenolic precursors. For instance, the chromone core can be constructed from a 2'-hydroxyacetophenone (B8834) derivative. acs.orgnih.gov

The prenyl group can be introduced at various stages of the synthesis. One approach is to start with a prenylated phenolic precursor. researchgate.net Alternatively, the prenyl moiety can be installed on a pre-formed isoflavone core through methods like O-prenylation followed by a Claisen rearrangement. acs.orgrsc.org

A representative retrosynthetic analysis for a generic prenylated isoflavone is depicted below:

| Target Molecule | Key Disconnections | Precursors |

| Prenylated Isoflavone | C3-Phenyl bond (Suzuki-Miyaura coupling) | 3-Iodochromone, Phenylboronic acid |

| Prenyl group (Claisen rearrangement) | O-Prenylated isoflavone | |

| Chromone ring | 2'-Hydroxyacetophenone derivative |

Building upon retrosynthetic analysis, multi-step synthetic sequences have been successfully employed to synthesize various isoflavone natural products, including those with prenyl substitutions. acs.orgnih.gov A divergent total synthesis approach has been utilized to create a library of isoflavone natural products starting from a common precursor. nih.gov

One such sequence begins with the protection of the hydroxyl groups of a starting material like 2,4,6-trihydroxyacetophenone. nih.gov This is followed by a series of reactions to construct the 3-iodochromone intermediate. The key step is often the Suzuki-Miyaura coupling reaction with a desired phenylboronic acid to form the isoflavone skeleton. acs.orgnih.gov

The introduction of the prenyl group can be a critical part of the sequence. For instance, O-prenylation of a phenolic hydroxyl group followed by a microwave-assisted Claisen rearrangement can regioselectively install the prenyl group at the C6 or C8 position of the A-ring. acs.org In some cases, intramolecular cyclization of a propargylated iodochromone can also be used to form a key intermediate. acs.org

A general multi-step synthetic sequence for a prenylated isoflavone is outlined in the following table:

| Step | Reaction | Reagents and Conditions |

| 1 | Protection of Phenolic Hydroxyls | e.g., MOMCl, DIPEA |

| 2 | Formation of 3-Iodochromone | Multi-step process from protected acetophenone |

| 3 | Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(dppf)Cl2), base, Phenylboronic acid |

| 4 | O-Prenylation | Prenyl bromide, Base (e.g., NaH) |

| 5 | Claisen Rearrangement | Microwave irradiation, catalyst (e.g., Eu(fod)3) |

| 6 | Deprotection | e.g., Acidic conditions |

To improve the efficiency of isoflavone synthesis, one-pot methodologies have been explored. researchgate.nettandfonline.comrsc.org These strategies combine multiple reaction steps into a single operation, avoiding the need for isolation and purification of intermediates, which saves time and resources. tandfonline.com

One reported one-pot synthesis of isoflavones involves the initial formation of a deoxybenzoin (B349326) from a phenylacetic acid and a phenol (B47542) in the presence of BF3·Et2O, followed by treatment with a Vilsmeier-Haack type reagent to form the isoflavone core. tandfonline.com Another approach utilizes a three-component reaction of 3-formylchromones, malononitrile, and α,α-dicyanoolefins to generate modified isoflavones in a single pot. researchgate.net

A one-pot method for the synthesis of hydroxy-(S)-equols, which are structurally related to isoflavone reduction products, has been developed using a whole-cell biocatalytic platform, demonstrating the potential of combining chemical and biological steps in a single pot. frontiersin.org

Chemoenzymatic Synthetic Routes to this compound

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create complex molecules. nih.govnih.gov This approach is particularly useful for the synthesis of prenylated flavonoids like this compound, where the regioselective introduction of the prenyl group can be challenging to achieve through purely chemical methods. rsc.org

Prenyltransferases are enzymes that catalyze the attachment of prenyl groups to various acceptor molecules. nih.govnih.gov Several prenyltransferases with relaxed substrate specificities have been identified and used as biocatalysts for the prenylation of flavonoids. nih.gov For example, NphB, a soluble prenyltransferase from Streptomyces sp., has been shown to catalyze the geranylation of a diverse range of hydroxyl-containing aromatic compounds, including flavonoids. nih.govnih.gov

A typical chemoenzymatic approach to a prenylated flavonoid would involve the chemical synthesis of the non-prenylated isoflavone core, followed by an enzymatic prenylation step. This strategy leverages the strengths of both chemical synthesis for the construction of the basic skeleton and enzymatic catalysis for the specific installation of the prenyl moiety.

| Step | Description | Key Components |

| 1 | Chemical Synthesis of Isoflavone Core | Standard organic synthesis methods |

| 2 | Enzymatic Prenylation | Prenyltransferase (e.g., NphB), Prenyl donor (e.g., DMAPP, GPP) |

Rational Design and Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for structure-activity relationship (SAR) studies and for the development of new therapeutic agents with improved properties. researchgate.netresearchgate.net

Targeted structural modification of the this compound scaffold can be achieved through various chemical strategies. researchgate.netmdpi.com These modifications can involve altering the substitution pattern on the A and B rings, modifying the prenyl group, or introducing new functional groups.

Common structural modifications include:

Hydroxylation, Methoxylation, and Glycosylation: These modifications can alter the solubility and bioavailability of the compound. researchgate.netmdpi.com

Acylation and Alkylation: These changes can enhance the lipophilicity of the molecule. mdpi.com

Halogenation: The introduction of halogen atoms can influence the electronic properties and metabolic stability of the compound. researchgate.net

The Suzuki-Miyaura cross-coupling reaction is a versatile tool for creating a variety of analogues by coupling different boronic acids to the 3-iodochromone intermediate. researchgate.net This allows for the systematic variation of the B-ring substituent.

Furthermore, the prenyl group can be modified through reactions such as cross-metathesis to introduce different side chains. acs.org The synthesis of various fluconazole (B54011) analogues and derivatives provides a good example of how systematic structural modifications can be used to explore the chemical space around a lead compound. mdpi.com The synthesis of glycoconjugate analogues of acyclic uridine (B1682114) derivatives also showcases strategies for creating derivatives with altered biological properties. mdpi.com

Regioselective Introduction of Prenyl Moieties

The regioselective introduction of prenyl groups onto a flavonoid or pterocarpan (B192222) skeleton is a critical and often challenging step in the synthesis of this compound and its analogues. The position of the prenyl moiety significantly influences the biological activity of the resulting compound. Various strategies have been developed to control the regioselectivity of this alkylation, broadly categorized into chemical and biocatalytic methods.

Chemical approaches often involve the manipulation of protecting groups and the use of specific catalysts to direct the prenyl group to the desired position. One common strategy is the Claisen rearrangement of an O-prenylated precursor. researchgate.net The regioselectivity of this rearrangement can be influenced by the choice of catalyst and reaction conditions. For instance, the use of acidic clays (B1170129) such as Florisil or Montmorillonite K10 has been shown to effectively catalyze the intramolecular Current time information in Bangalore, IN.wisconsin.edu or Current time information in Bangalore, IN. shift of 5-O-prenylflavonoids. lookchem.com Specifically, Florisil can exclusively promote the Current time information in Bangalore, IN. shift to yield 8-C-prenylated flavonoids, while Montmorillonite K10 favors the Current time information in Bangalore, IN.wisconsin.edu shift to produce 6-C-prenylated flavonoids. lookchem.com Another approach involves the use of lanthanide catalysts, such as Eu(fod)₃, which in the presence of sodium bicarbonate, can selectively promote the para-Claisen-Cope rearrangement of flavonoid 5-prenyl ethers, leading to 8-prenylated products. beilstein-journals.org

Direct C-prenylation of the aromatic core presents an alternative, more atom-economical route. Catalytic Friedel-Crafts alkylation of unprotected polyphenols with prenyl alcohol or its analogues has been developed as a single-step method for introducing terpene fragments onto flavonoid and stilbenoid scaffolds. rsc.orgrsc.org The regioselectivity of this reaction can, however, be challenging to control and may result in a mixture of products.

Biocatalytic methods, employing enzymes such as prenyltransferases, offer a highly regio- and stereoselective alternative for the synthesis of prenylated flavonoids. nih.gov These enzymes can catalyze the direct C-prenylation of flavonoid skeletons at specific positions. For example, a prenyltransferase from Fusarium oxysporum, FoPT1, has demonstrated the ability to specifically catalyze the 6-C-prenylation of various flavonoids, including apigenin, naringenin, and genistein. nih.gov Similarly, a 5-dimethylallyltryptophan synthase from Aspergillus clavatus has been shown to be highly regioselective for the prenylation at the C-5 position of indole (B1671886) derivatives, highlighting the potential of enzymatic catalysis for precise prenyl group installation. nih.gov

Table 1: Comparison of Methods for Regioselective Prenylation

| Method | Catalyst/Enzyme | Key Features | Regioselectivity | Ref. |

|---|---|---|---|---|

| Intramolecular Rearrangement | Florisil | Catalyzes Current time information in Bangalore, IN. shift of 5-O-prenylflavonoids | 8-C-prenylation | lookchem.com |

| Intramolecular Rearrangement | Montmorillonite K10 | Promotes Current time information in Bangalore, IN.wisconsin.edu shift of 5-O-prenylflavonoids | 6-C-prenylation | lookchem.com |

| Claisen-Cope Rearrangement | Eu(fod)₃ / NaHCO₃ | Selective for para-rearrangement of 5-prenyl ethers | 8-C-prenylation | beilstein-journals.org |

| Catalytic Alkylation | Various | Direct Friedel-Crafts alkylation of unprotected polyphenols | Can be difficult to control | rsc.orgrsc.org |

| Biocatalysis | FoPT1 (from F. oxysporum) | Enzymatic prenylation of flavonoids | 6-C-prenylation | nih.gov |

| Biocatalysis | 5-DMATS (from A. clavatus) | Enzymatic prenylation of indole derivatives | C-5 prenylation | nih.gov |

Stereoselective Synthesis Challenges and Solutions

The synthesis of the pterocarpan core of this compound presents significant stereochemical challenges, primarily centered around the creation of the cis-fused B/C ring junction. The relative stereochemistry of this ring system is crucial for the biological activity of pterocarpans. Various synthetic strategies have been developed to address this challenge and achieve high stereoselectivity. mdpi.comnih.gov

One successful approach involves cycloaddition reactions. For instance, the titanium(IV)-catalyzed [2+2] cycloaddition of 2H-chromenes with benzoquinones can stereoselectively yield the pterocarpan ring system. google.com The stereochemistry of the ring junction in the resulting pterocarpans has been determined to be cis by NMR spectral data analysis. google.com

Palladium-catalyzed intramolecular cyclization reactions have also emerged as a powerful tool for the stereoselective synthesis of pterocarpans and related structures. google.com For example, the cascade cyclocarbopalladation of propargylic amides containing an aryl iodide moiety, followed by a Suzuki-Miyaura coupling, allows for the regio- and stereoselective synthesis of tetrasubstituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. beilstein-journals.org The high stereoselectivity of this reaction is attributed to the intramolecular syn-addition of the arylpalladium intermediate to the triple bond. beilstein-journals.org

More recently, asymmetric one-pot transformations have been developed to convert isoflavones directly into pterocarpans with high enantiomeric purity. mdpi.com This approach addresses both the diastereoselectivity of the ring fusion and the enantioselectivity of the final product. Other stereoselective methods applicable to flavonoid synthesis, which could be adapted for pterocarpan precursors, include Sharpless asymmetric dihydroxylation, Mitsunobu reactions, and various organocatalytic and biocatalytic approaches. mdpi.comnih.gov

The development of stereoselective synthetic methods is an active area of research, with a focus on creating efficient and versatile strategies that can be applied to a wide range of natural products, including this compound and its analogues. rsc.orgamazon.com

Table 2: Strategies for Stereoselective Pterocarpan Synthesis

| Strategy | Key Features | Stereochemical Outcome | Ref. |

|---|---|---|---|

| [2+2] Cycloaddition | Titanium(IV)-catalyzed reaction of 2H-chromenes and benzoquinones | Stereoselective formation of cis-fused pterocarpan core | google.com |

| Palladium-Catalyzed Cyclization | Intramolecular syn-addition of an arylpalladium intermediate | High stereoselectivity for the cis-ring junction | google.combeilstein-journals.org |

| Asymmetric One-Pot Transformation | Direct conversion of isoflavones to pterocarpans | High enantiomeric purity | mdpi.com |

| General Stereoselective Methods | Sharpless dihydroxylation, Mitsunobu reaction, organocatalysis, biocatalysis | Applicable to flavonoid precursors for enantiomerically pure products | mdpi.comnih.gov |

Advanced Spectroscopic Characterization and Structural Confirmation of Gancaonin S

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For Gancaonin S, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to assemble its complete structure.

2D NMR: While 1D NMR provides foundational data, 2D NMR experiments are essential for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would be critical for establishing the spin systems within the two aromatic rings and confirming the -CH2-CH2- linkage of the dihydrostilbene core.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It allows for the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably one of the most powerful structure elucidation tools, as it reveals correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the molecular fragments. For this compound, HMBC correlations would link the prenyl group protons to the aromatic ring, confirming its point of attachment. It would also establish the connectivity between the aromatic rings and the ethyl bridge.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are connected through bonds. NOESY is vital for determining stereochemistry and the relative orientation of substituents. For example, it could confirm the spatial proximity between protons of the prenyl group and adjacent protons on the aromatic ring.

The following table summarizes the expected NMR data for a compound with the proposed structure of this compound.

| Structural Unit | Technique | Expected Observations |

| Aromatic Rings | ¹H NMR, COSY | Signals in the δ 6.0-7.5 ppm range with coupling patterns (e.g., doublets, triplets) defining the substitution pattern. |

| ¹³C NMR | Signals in the δ 100-160 ppm range, with oxygenated carbons appearing at lower field. | |

| Dihydrostilbene Bridge (-CH₂-CH₂) | ¹H NMR, COSY | Two sets of signals, likely multiplets or triplets, around δ 2.5-3.0 ppm, showing a COSY correlation to each other. |

| ¹³C NMR, HSQC | Two signals in the aliphatic region (δ 20-40 ppm), correlated to the bridge protons via HSQC. | |

| Prenyl Group | ¹H NMR | Signals for two methyl groups (singlets, ~δ 1.6-1.8), a methylene (B1212753) group (doublet, ~δ 3.3), and a vinylic proton (triplet, ~δ 5.2). |

| ¹³C NMR | Characteristic signals for two methyls (~δ 18, 26), a methylene (~δ 22-28), and two sp² carbons (~δ 122, 132). | |

| Hydroxyl Groups (-OH) | ¹H NMR | Broad singlet signals at variable chemical shifts, which would disappear upon D₂O exchange. |

| Connectivity | HMBC | Key correlations from prenyl protons to aromatic carbons and from bridge methylene protons to aromatic carbons. |

| Stereochemistry | NOESY | Through-space correlations between protons of the prenyl group and the aromatic ring. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to within a few parts per million. lcms.czmeasurlabs.com This precision allows for the calculation of a unique elemental composition, thereby establishing the molecular formula of this compound. For related compounds like Gancaonin R (C24H30O4), HRMS is indispensable for distinguishing between isomers and compounds with very similar nominal masses. nih.gov

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, usually the molecular ion [M+H]⁺ or [M-H]⁻) which is then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. This process provides a fragmentation pattern that serves as a structural fingerprint of the molecule. capes.gov.br For a prenylated dihydrostilbene like this compound, characteristic fragmentation pathways would include:

Loss of the prenyl group: A neutral loss corresponding to the mass of the C5H8 unit is a common fragmentation for prenylated phenols.

Cleavage of the ethyl bridge: The bond between the two methylene groups of the dihydrostilbene core can cleave, often leading to a prominent benzylic cation, which helps to identify the substitution on each aromatic ring.

Analysis of these fragmentation pathways helps to confirm the connectivity established by NMR and provides further confidence in the proposed structure.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. researchgate.net The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, the IR spectrum would be expected to display several key absorption bands that confirm the presence of its main structural features.

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Phenolic Hydroxyl | O-H Stretch | Broad band, approximately 3200-3600 |

| Aromatic Ring | C-H Stretch | ~3000-3100 |

| C=C Stretch | ~1500-1600 | |

| Aliphatic Groups (Bridge, Prenyl) | C-H Stretch | ~2850-2960 |

| Ether (if present) | C-O Stretch | ~1000-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). nih.gov The part of a molecule responsible for this absorption is called a chromophore. In this compound, the chromophore is the substituted dihydrostilbene system. The UV-Vis spectrum provides information about the extent of conjugation in the molecule. Stilbenoid compounds typically exhibit strong absorption bands corresponding to π→π* transitions. The position (λmax) and intensity of these bands are sensitive to the substitution pattern on the aromatic rings and can be used to compare this compound with other known stilbenoids. researchgate.net

Chiroptical Spectroscopy for Stereochemical Elucidation (e.g., Circular Dichroism, Optical Rotatory Dispersion)

While the techniques above define the 2D structure of this compound, they may not be sufficient to describe its three-dimensional arrangement if it is chiral. Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules. numberanalytics.comfz-juelich.de These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. creative-proteomics.com

If this compound possesses any stereogenic centers or exhibits axial chirality (atropisomerism), it would be optically active. The experimental CD spectrum, with its characteristic positive and negative Cotton effects, serves as a unique fingerprint of its stereochemistry. Modern approaches involve comparing the experimental CD spectrum with spectra predicted for different possible stereoisomers using quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TDDFT). researchgate.netnih.gov A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration of the molecule.

X-ray Crystallography for Definitive Absolute Configuration Determination

X-ray crystallography stands as the most powerful method for determining the three-dimensional structure of molecules, including the absolute configuration of chiral centers. nih.gov The technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern provides detailed information about the arrangement of atoms within the crystal lattice.

For chiral molecules like this compound, determining the absolute configuration is crucial, as different enantiomers can exhibit distinct biological activities. The determination of absolute configuration through X-ray crystallography is based on the phenomenon of anomalous dispersion (or resonant scattering). researchgate.netresearchgate.net This effect, which is most pronounced for atoms heavier than oxygen, causes slight differences in the intensities of Bijvoet pairs (reflections hkl and -h -k -l). researchgate.netmit.edu The analysis of these intensity differences allows for the unambiguous assignment of the absolute stereochemistry.

While challenging for compounds containing only light atoms (like carbon, hydrogen, and oxygen), modern advancements in X-ray sources, detectors, and analytical methods have made it possible to determine the absolute configuration of such molecules with high confidence, provided a high-quality single crystal can be obtained. researchgate.netmit.edu In cases where obtaining a suitable crystal of the natural product is difficult, derivatization with a heavy atom or co-crystallization with a chiral molecule of known configuration can be employed to enhance the anomalous scattering signal and facilitate the determination of the absolute configuration. researchgate.net

Although specific X-ray crystallographic data for this compound is not available in the provided search results, the general principles of the technique underscore its importance in the definitive structural elucidation of complex natural products.

Application of Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS)

Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the characterization of individual compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of flavonoids like this compound. High-performance liquid chromatography (HPLC) or ultra-fast liquid chromatography (UFLC) separates the components of a mixture based on their differential partitioning between a stationary and a mobile phase. jst.go.jp The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing molecular weight and structural information.

For instance, in the analysis of Gancaonin I, a related compound, LC-MS with a Q-TOF (Quadrupole-Time of Flight) mass spectrometer was used. The experimental data showed a precursor ion [M+H]+ at m/z 355.154, and the top five fragment peaks were observed at 299.091705, 286.083984, 271.060364, 284.067688, and 269.044617. nih.gov This fragmentation pattern is crucial for structural confirmation. Similarly, LC-MS/MS analysis is critical for providing detailed chemical information about gancaonin compounds. tjnpr.org In the analysis of licorice, UFLC coupled with triple quadrupole-time of flight tandem mass spectrometry (UFLC-Triple TOF-MS/MS) was employed to identify 63 components, demonstrating the technique's high sensitivity and resolution. jst.go.jp Mass spectrometry is often the preferred detection method for compounds like gentamicins, which lack a UV-absorbing chromophore, due to its high sensitivity. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable hyphenated technique, particularly for volatile or semi-volatile compounds. The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. biomedpharmajournal.org For non-volatile compounds like many flavonoids, a derivatization step, such as silylation, is often required to increase their volatility. scielo.org.bo GC-MS analysis of plant extracts can reveal a wide variety of bioactive compounds. biomedpharmajournal.orgsemanticscholar.org For example, a GC-MS analysis of Trigonella corniculata L. methanolic extracts identified 17 major phytocompounds. notulaebotanicae.ro The mass spectra obtained from GC-MS provide a "fingerprint" of the compound, which can be compared to library data for identification. semanticscholar.org

Operando Spectroscopy for Real-time Monitoring of Chemical Transformations

Operando spectroscopy is a powerful methodology that allows for the real-time observation of a material's properties under actual reaction conditions. rsc.orgcam.ac.uk This technique provides dynamic information about the structural and electronic changes that occur during a chemical process, which is invaluable for understanding reaction mechanisms and catalyst behavior. nih.govrsc.org

Techniques like operando X-ray absorption spectroscopy (XAS) and infrared (IR) spectroscopy can be used to track the state of a catalyst and the formation of intermediates during a reaction. nih.gov For example, operando XAS can provide element-specific information about the electronic state and local structure of metal catalysts, while operando IR spectroscopy can monitor surface-adsorbed species. nih.gov These methods are crucial for studying dynamic processes in catalysis, such as the evolution of active sites and the deactivation of catalysts. nih.govdiamond.ac.uk

While direct applications of operando spectroscopy to this compound are not detailed in the search results, this approach could be hypothetically employed to study its biosynthesis, degradation, or its interaction with biological targets in real-time. For instance, one could monitor the enzymatic reactions involved in the prenylation of the flavonoid backbone or observe the conformational changes in a target protein upon binding of this compound.

Nanoscale Infrared Spectroscopy for Micro-structural and Chemical Heterogeneity Analysis

Nanoscale infrared (IR) spectroscopy is an advanced technique that overcomes the diffraction limit of conventional IR spectroscopy, enabling chemical analysis with a spatial resolution of less than 10 nm. azonano.compsu.edursc.org This is typically achieved by integrating atomic force microscopy (AFM) with IR spectroscopy (AFM-IR). azonano.compsu.edu

The technique works by illuminating the sample with a tunable IR laser. The absorption of IR radiation by the sample leads to localized thermal expansion, which is detected by the AFM tip. rsc.org This provides a direct measurement of the IR absorption spectrum at the nanoscale, allowing for the chemical identification of materials with high spatial resolution and monolayer sensitivity. azonano.combruker.com

Nanoscale IR spectroscopy is particularly useful for analyzing the chemical heterogeneity and micro-structural details of materials. bruker.com It can be used to characterize thin films, polymers, biological materials, and semiconductor devices. azonano.combruker.com For a complex natural product like this compound, nanoscale IR spectroscopy could be used to study its distribution within a plant matrix or its localization within cellular compartments. This would provide valuable insights into its biological function and mechanism of action at a subcellular level.

Investigation of Gancaonin S Biological Activities at Molecular and Cellular Levels

Anti-inflammatory Modulatory Effects and Associated Molecular Mechanisms

Gancaonin S demonstrates potent anti-inflammatory effects by targeting multiple stages of the inflammatory process. Its mechanism of action involves the regulation of crucial molecules and signaling pathways that, when dysregulated, contribute to the pathology of inflammatory conditions. Research conducted on cellular models of inflammation, particularly using lipopolysaccharide (LPS)-stimulated macrophages and epithelial cells, has provided a foundational understanding of these mechanisms. nih.govnih.gov

Regulation of Inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2)

At the core of the inflammatory response is the production of signaling molecules known as inflammatory mediators. This compound has been shown to effectively suppress the production of two key mediators: Nitric Oxide (NO) and Prostaglandin E2 (PGE2). nih.govnih.gov In studies involving LPS-induced RAW264.7 macrophage cells, pretreatment with this compound led to a significant, dose-dependent inhibition of NO and PGE2 production. nih.gov This inhibitory action is critical, as excessive levels of NO and PGE2 are associated with the vasodilation, pain, and tissue damage characteristic of chronic inflammation.

Inhibition of Inflammatory Enzymes (e.g., Inducible Nitric Oxide Synthase, Cyclooxygenase-2)

The synthesis of NO and PGE2 is catalyzed by specific enzymes that are upregulated during inflammation. This compound exerts its regulatory effects by directly targeting these enzymes. It significantly inhibits the expression of inducible Nitric Oxide Synthase (iNOS), the enzyme responsible for the high-output production of NO in inflammatory states. nih.gov Similarly, this compound suppresses the expression of Cyclooxygenase-2 (COX-2), the enzyme that drives the synthesis of prostaglandins like PGE2 at sites of inflammation. nih.gov By inhibiting both iNOS and COX-2, this compound effectively curtails the production of their respective inflammatory products. nih.govnih.gov

Attenuation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6)

Pro-inflammatory cytokines are signaling proteins that orchestrate the inflammatory response by recruiting immune cells and promoting further inflammation. This compound has demonstrated a marked ability to reduce the expression of several pivotal pro-inflammatory cytokines. In studies on LPS-stimulated A549 lung epithelial cells, this compound significantly inhibited the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). nih.govnih.gov This attenuation of cytokine production suggests that this compound can disrupt the positive feedback loops that perpetuate chronic inflammatory conditions. nih.gov

| Target Molecule | Category | Effect of this compound | Cell Line Studied |

|---|---|---|---|

| Nitric Oxide (NO) | Inflammatory Mediator | Production Inhibited | RAW264.7 |

| Prostaglandin E2 (PGE2) | Inflammatory Mediator | Production Inhibited | RAW264.7 |

| Inducible Nitric Oxide Synthase (iNOS) | Inflammatory Enzyme | Expression Inhibited | RAW264.7 |

| Cyclooxygenase-2 (COX-2) | Inflammatory Enzyme | Expression Inhibited | RAW264.7, A549 |

| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory Cytokine | Expression Inhibited | A549 |

| Interleukin-1beta (IL-1β) | Pro-inflammatory Cytokine | Expression Inhibited | A549 |

| Interleukin-6 (IL-6) | Pro-inflammatory Cytokine | Expression Inhibited | A549 |

Interrogation of Intracellular Signaling Pathways (e.g., NF-κB, MAPK, PI3K/AKT)

The anti-inflammatory effects of this compound are rooted in its ability to modulate key intracellular signaling pathways that act as master regulators of the inflammatory gene expression program. nih.govnih.gov Research has shown that this compound relieves the inflammatory response by inactivating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. nih.govnih.gov It achieves this by reducing the phosphorylation of MAPK pathway components and inhibiting the nuclear translocation of NF-κB. nih.govnih.gov The inhibition of these pathways is directly linked to the reduced expression of iNOS, COX-2, and pro-inflammatory cytokines. nih.gov While the direct effects on the PI3K/AKT pathway are still under investigation for this compound specifically, this pathway is a known regulator of inflammation and often interacts with the NF-κB and MAPK pathways.

Network pharmacology is a powerful computational approach used to understand the complex interactions between drug compounds and biological systems. This methodology allows researchers to predict the potential targets of a compound and map its influence on various signaling pathways. For natural products like those from Glycyrrhiza uralensis, network pharmacology can help identify how compounds like this compound exert their effects across multiple targets rather than a single one. This approach can elucidate the synergistic mechanisms underlying its anti-inflammatory activity by constructing and analyzing compound-target-pathway networks, revealing connections to pathways like the NF-κB and MAPK signaling cascades.

To understand the interaction between this compound and its molecular targets at an atomic level, molecular docking simulations are employed. This computational technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking studies can simulate its binding to the active sites of key inflammatory enzymes like COX-2 or signaling proteins within the NF-κB and MAPK pathways. These simulations provide insights into the binding affinity and the specific molecular interactions (such as hydrogen bonds and hydrophobic interactions) that are responsible for the inhibitory activity of this compound, thereby validating the targets identified through experimental and network pharmacology approaches.

| Signaling Pathway | Effect of this compound | Key Downstream Effects |

|---|---|---|

| Nuclear Factor-kappa B (NF-κB) | Inactivated | Reduced nuclear translocation; decreased expression of iNOS, COX-2, and pro-inflammatory cytokines. |

| Mitogen-Activated Protein Kinase (MAPK) | Inactivated | Reduced phosphorylation; decreased expression of inflammatory mediators. |

| Phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) | Under Investigation | Known to cross-talk with NF-κB and MAPK pathways in inflammation. |

Antimicrobial Efficacy and Proposed Cellular Targets

Comprehensive searches were conducted to identify studies evaluating the antimicrobial efficacy of this compound. While many related prenylated flavonoids from Glycyrrhiza species exhibit significant antimicrobial properties, specific data for this compound is not available in the reviewed literature. rsc.orgnih.govmdpi.comresearchgate.net

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacterial Strains (e.g., Methicillin-Resistant Staphylococcus aureus, Streptococcus mutans)

No specific studies detailing the antibacterial activity of this compound against Gram-positive or Gram-negative bacterial strains, including Methicillin-Resistant Staphylococcus aureus (MRSA) or Streptococcus mutans, were identified in the scientific literature. Therefore, no data on its minimum inhibitory concentrations (MIC) or minimum bactericidal concentrations (MBC) can be provided.

Mechanistic Investigations on Bacterial Cell Components (e.g., DNA Gyrase, Cell Membrane Integrity, Quinone Pool)

There is no available research from the literature reviewed that investigates the molecular mechanisms of this compound's potential antibacterial action. Consequently, information regarding its effects on specific bacterial cellular components such as DNA gyrase, the integrity of the cell membrane, or the quinone pool is currently unknown.

Antioxidant Properties and Radical Scavenging Mechanisms

An extensive review of scientific databases did not yield specific studies on the antioxidant and radical scavenging properties of this compound. While flavonoids as a class, particularly those from Glycyrrhiza species, are often studied for these properties, data detailing the specific efficacy and mechanisms of this compound (e.g., through assays like DPPH, ABTS, or ORAC) are not present in the available literature. nih.gov

Antiproliferative Activities and Apoptosis-Inducing Effects in Cellular Models

No published research was found that specifically investigates the antiproliferative or apoptosis-inducing effects of this compound in any cellular models. While related compounds such as Gancaonin N have been noted for their antiproliferative activity, this data cannot be extrapolated to this compound. nih.govnih.gov

Analysis of Cell Viability and Cell Cycle Perturbations

Specific experimental data on the effects of this compound on cancer cell viability or its potential to cause cell cycle perturbations is absent from the current scientific literature. Therefore, no analysis of its impact on the distribution of cells in different phases of the cell cycle (e.g., G1, S, G2/M) can be presented.

Elucidation of Apoptosis Induction Pathways

There are no available studies that elucidate whether this compound can induce apoptosis in cellular models. As a result, no information exists on its potential mechanisms of action, such as the activation of intrinsic or extrinsic apoptosis pathways, caspase activation, or changes in mitochondrial membrane potential.

Other Reported Biological Activities (e.g., Enzyme Inhibition)

Inhibition of Human Carboxylesterase 2A (hCES2A)

Following a comprehensive search of available scientific literature, no studies were identified that have investigated the inhibitory effects of this compound on human carboxylesterase 2A (hCES2A). Therefore, there is currently no data available to report on this specific biological activity.

Structure Activity Relationship Sar Studies of Gancaonin S and Its Analogues

Correlating Prenylation Patterns with Enhanced Biological Potency

Prenylation, the attachment of a prenyl group (a 3-methyl-2-butenyl (B1208987) moiety), is a key structural feature in many flavonoids, including Gancaonin S, that significantly influences their biological activity. nih.gov The presence and position of these lipophilic prenyl chains on the flavonoid skeleton are strongly correlated with enhanced biological potency. nih.govresearchgate.net

Research indicates that prenylation generally increases the lipophilicity of flavonoids. researchgate.netmdpi.com This increased lipophilicity can lead to a higher affinity for biological membranes, facilitating greater cell uptake and improved interaction with intracellular target proteins. researchgate.netmdpi.commdpi.com For instance, studies on various prenylated flavonoids have demonstrated that this modification often results in improved antifungal, anticancer, and antibacterial activities compared to their non-prenylated counterparts. researchgate.netmdpi.com

The specific pattern of prenylation on the flavonoid core is crucial. Different isomers, with prenyl groups at various positions, can exhibit distinct biological profiles. For example, in a study of flavonoids from Glycyrrhiza uralensis, compounds with different prenylation patterns showed varying levels of antibacterial activity against Streptococcus mutans. scispace.comresearchgate.net This highlights the importance of the substitution pattern in determining the specific biological effects.

Table 1: Effect of Prenylation on the Antibacterial Activity of Selected Flavonoids

| Compound | Prenylation Pattern | Antibacterial Activity (MIC against S. mutans) |

|---|---|---|

| Glycyrrhizol A | Prenylated pterocarpene | 1 µg/mL scispace.comresearchgate.net |

| 6,8-diisoprenyl-5,7,4′-trihydroxyisoflavone | Diprenylated at positions 6 and 8 | 2 µg/mL scispace.comresearchgate.net |

| Gancaonin G | 6-prenylated isoflavanone (B1217009) | 125 µg/mL scispace.comresearchgate.net |

This data illustrates that the presence and specific location of prenyl groups can dramatically impact the antibacterial potency of these compounds.

Influence of Hydroxyl and Other Functional Groups on Specific Bioactivities

The biological activity of this compound and its analogues is not solely dependent on prenylation; the presence and position of hydroxyl (-OH) and other functional groups on the flavonoid core are also critical determinants of their bioactivity. kagawa-u.ac.jp These groups can participate in hydrogen bonding and other interactions with biological targets, such as enzymes and receptors, thereby influencing the compound's mechanism of action. kagawa-u.ac.jp

Phenolic hydroxyl groups are known to be important for the antioxidant properties of flavonoids, as they can act as free radical scavengers. ontosight.ai The number and location of these hydroxyl groups can affect the antioxidant capacity. Furthermore, studies on related flavonoids have shown that the strategic placement of hydroxyl groups is crucial for various biological activities, including anti-inflammatory and anticancer effects. ontosight.ai For example, the presence of hydroxyl groups at specific positions on the benzopyran-4-one skeleton is a common feature among bioactive flavonoids. ontosight.ai

Modification of these hydroxyl groups, for instance through methylation to form methoxy (B1213986) groups, can alter the compound's properties. Methylation can affect the molecule's polarity and its ability to form hydrogen bonds, which in turn can modulate its biological activity and pharmacokinetic profile. nih.gov The interplay between hydroxyl and methoxy groups, along with other substituents, creates a complex SAR that researchers aim to unravel for the development of more effective therapeutic agents.

Systematic Modification of the Benzopyran-4-one Core for Activity Optimization

The benzopyran-4-one (also known as chromone) ring system is the fundamental scaffold of this compound and a vast number of other flavonoids. ebi.ac.uk Systematic modification of this core structure is a key strategy in medicinal chemistry to optimize the biological activity of these compounds. mdpi.comchapman.edu By making targeted changes to the benzopyran-4-one nucleus and its substituents, researchers can fine-tune the pharmacological properties of the resulting analogues. mdpi.com

These modifications can involve several approaches:

Substitution on the A and B rings: Introducing various functional groups, such as halogens, alkyl chains, or additional hydroxyl or methoxy groups, at different positions on the aromatic rings can significantly impact activity. researchgate.net

Modification of the C ring: Alterations to the heterocyclic C ring, such as saturation of the double bond or introduction of different substituents, can lead to new classes of compounds with potentially different biological targets.

Hybridization with other pharmacophores: Combining the benzopyran-4-one scaffold with other known bioactive moieties can result in hybrid compounds with enhanced or novel activities. mdpi.com This approach aims to leverage the beneficial properties of both parent molecules. mdpi.comresearchgate.net

For example, the synthesis of various benzopyran-4-one-isoxazole conjugates has been explored to develop new antiproliferative agents. mdpi.comchapman.edu Such systematic modifications, guided by SAR principles, are essential for the rational design of new drug candidates with improved efficacy and selectivity. mdpi.com

Application of Computational Chemistry in SAR Elucidation

Computational chemistry has become an indispensable tool for elucidating the structure-activity relationships of complex molecules like this compound. embl.orgmdpi.com These computational methods allow for the prediction of how structural modifications will affect a molecule's properties and its interaction with biological targets, thereby guiding synthetic efforts and reducing the need for extensive experimental screening. embl.orgmdpi.com

Key applications of computational chemistry in SAR studies include:

Molecular Docking: This technique predicts the preferred orientation of a ligand (like this compound) when bound to a target protein. mdpi.com It helps to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for activity. embl.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org By developing QSAR models, researchers can predict the activity of new, unsynthesized analogues. wikipedia.org

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. embl.org This model can then be used to search for other molecules with a similar pharmacophoric pattern. embl.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic view of the binding interactions compared to static docking models. kagawa-u.ac.jp

By employing these computational approaches, scientists can gain a deeper understanding of the SAR of this compound and its analogues, enabling a more rational and efficient design of new compounds with optimized biological profiles. mdpi.comdovepress.com

Advanced Methodological Frameworks for Gancaonin S Research

In Vitro Cell Culture Models for Efficacy and Mechanistic Evaluations

In vitro cell culture models are fundamental tools for assessing the biological activity of compounds like Gancaonin S. These models provide a controlled environment to study cellular responses and molecular pathways.

Macrophage cell lines, such as the murine RAW264.7 line, are extensively used in immunological and inflammatory research. atcc.orgresearchgate.net These cells are crucial components of the innate immune system and play a significant role in inflammatory processes. researchgate.net The RAW264.7 cell line, in particular, is a widely accepted model for studying macrophage functions, including phagocytosis and the production of inflammatory mediators. atcc.orgfrontiersin.org Researchers utilize RAW264.7 cells to investigate the anti-inflammatory properties of natural compounds. scilit.com For instance, studies have examined the effects of related compounds, like Gancaonin N, on lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells. nih.govresearchgate.net These studies often measure the production of inflammatory markers such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net

The use of RAW264.7 cells allows for the initial screening of compounds for their potential to modulate immune responses. researchgate.netfrontiersin.org Their ability to be easily cultured and transfected also makes them suitable for mechanistic studies to understand how compounds exert their effects at a molecular level. frontiersin.org

The A549 cell line, derived from human lung carcinoma tissue, serves as a valuable model for respiratory research. atcc.org These cells exhibit characteristics of type II alveolar epithelial cells and are instrumental in studying lung-related diseases and the effects of various substances on the respiratory epithelium. nih.govatcc.orgresearchgate.net In the context of inflammatory research, A549 cells are often used to create in vitro models of lung inflammation, frequently induced by agents like LPS. nih.gov Studies on compounds similar to this compound have demonstrated their anti-inflammatory effects in LPS-stimulated A549 cells by measuring the expression of pro-inflammatory cytokines and other inflammatory mediators. nih.govnih.gov

The A549 cell line is also critical in cancer research, particularly for investigating the antiproliferative effects of potential therapeutic agents on lung cancer. atcc.orgrsc.org Researchers can assess the cytotoxicity of compounds against these cells to determine their potential as anticancer agents. rsc.org

To evaluate the anticancer potential of this compound, a variety of human cancer cell lines are employed. The selection of cell lines is crucial and often includes those representing different types of cancer to determine the breadth of a compound's activity. nih.govnih.gov Common cell lines used in such studies include those from breast cancer (e.g., MCF-7), colon cancer (e.g., HCT-116), liver cancer (e.g., HepG2), and prostate cancer (e.g., PC-3). rsc.orgcabidigitallibrary.org Antiproliferative activity is typically assessed by measuring the concentration of the compound required to inhibit cell growth by 50% (IC50). rsc.org Studies on various flavonoids have demonstrated the importance of specific structural features for their cytotoxic activity against different cancer cell lines. nih.gov

The use of a panel of cancer cell lines allows for a comprehensive evaluation of a compound's antiproliferative spectrum and can provide insights into its potential mechanisms of action. nih.govnih.gov

| Cell Line | Origin | Primary Use in this compound Research | Key Research Findings |

|---|---|---|---|

| RAW264.7 | Murine Macrophage | Evaluating anti-inflammatory effects | Studies on related compounds show inhibition of NO, PGE2, iNOS, and COX-2 production in LPS-stimulated cells. nih.govresearchgate.net |

| A549 | Human Lung Carcinoma | Investigating anti-inflammatory and antiproliferative effects in the context of lung health and cancer | Related compounds have been shown to reduce pro-inflammatory cytokine expression in LPS-stimulated cells. nih.govnih.gov It is also used to test cytotoxic activity against lung cancer. rsc.org |

| Various Cancer Cell Lines (e.g., MCF-7, HCT-116) | Human Cancers | Screening for antiproliferative activity | Studies on flavonoids identify structural requirements for cytotoxicity against a range of cancer cells. nih.gov |

Molecular Biology Techniques for Protein Expression and Pathway Analysis (e.g., Western Blot, Flow Cytometry)

To delve deeper into the molecular mechanisms of this compound, researchers employ powerful techniques like Western Blot and Flow Cytometry.

Western Blot is a widely used method to detect and quantify specific proteins in a sample. nih.govnih.gov This technique allows researchers to analyze the expression levels of key proteins involved in various cellular pathways. nih.gov For instance, in the context of inflammation, Western Blot can be used to measure the expression of proteins like iNOS and COX-2, as well as components of signaling pathways such as the NF-κB and MAPK pathways. nih.govresearchgate.netnih.gov The results of Western Blot analysis can reveal how a compound like this compound modulates these pathways to exert its biological effects. omicsdi.org

Flow Cytometry is another essential tool that enables the rapid analysis of multiple characteristics of individual cells within a population. denovix.com It can be used to measure cell cycle progression, apoptosis (programmed cell death), and the expression of cell surface and intracellular proteins. springermedizin.dereddit.com In cancer research, flow cytometry can determine how a compound affects the cell cycle of cancer cells or induces apoptosis. In immunological studies, it can be used to identify and quantify different immune cell populations. denovix.com

| Technique | Principle | Application in this compound Research | Information Obtained |

|---|---|---|---|

| Western Blot | Separates proteins by size, which are then detected using specific antibodies. nih.gov | To quantify the expression levels of specific proteins involved in inflammatory and cancer-related pathways. omicsdi.orgazurewebsites.net | Changes in the expression of proteins such as iNOS, COX-2, and components of the NF-κB and MAPK pathways. nih.govresearchgate.net |

| Flow Cytometry | Measures the physical and chemical characteristics of cells as they pass through a laser beam. denovix.com | To analyze the effects on the cell cycle, apoptosis, and protein expression at the single-cell level. springermedizin.de | Data on cell cycle arrest, induction of apoptosis, and changes in the expression of specific cellular markers. |

Computational Approaches in Natural Product Drug Discovery

Computational methods are increasingly being integrated into natural product research to predict the biological activities of compounds and to understand their complex interactions within biological systems. nih.gov

Network pharmacology is an innovative approach that aims to understand the effects of drugs from a network perspective. nih.govmdpi.com It moves beyond the "one drug, one target" paradigm to consider the multiple targets and pathways that a single compound can influence. mdpi.comamegroups.org This is particularly relevant for natural products, which often have multi-target effects. nih.gov By constructing and analyzing networks of drug-target-disease interactions, researchers can predict the potential mechanisms of action of a compound and identify key targets. nih.govmdpi.comresearchgate.net